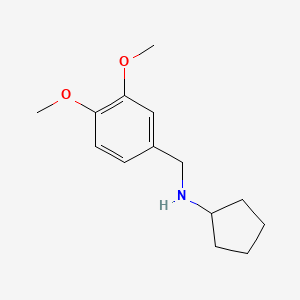

N-(3,4-dimethoxybenzyl)cyclopentanamine

Vue d'ensemble

Description

N-(3,4-dimethoxybenzyl)cyclopentanamine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3,4-dimethoxybenzyl)cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 203.28 g/mol. The compound features a cyclopentanamine moiety attached to a 3,4-dimethoxybenzyl group, which enhances its solubility and stability in biological systems. Its hydrochloride form further increases its solubility in aqueous environments, making it suitable for various pharmacological studies.

The biological activity of this compound is primarily attributed to its potential interactions with neurotransmitter systems. Preliminary studies suggest that it may interact with serotonin receptors and other neurotransmitter pathways, indicating possible neuropharmacological applications. The presence of the amine group suggests that it could act as a ligand for various receptors involved in neurotransmission.

Neuropharmacology

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential effects on:

- Serotonin Receptors : Initial findings suggest that the compound may modulate serotonin receptor activity, which is crucial for mood regulation and various neurological functions.

- Dopaminergic Systems : The compound's structure suggests potential interactions with dopaminergic pathways, which could be relevant for conditions like Parkinson's disease and schizophrenia.

Cytotoxicity and Enzyme Inhibition

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, similar compounds have demonstrated:

- Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structural features have been reported as potent AChE inhibitors, which could have implications for Alzheimer's disease treatment .

- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which are essential for combating oxidative stress-related diseases .

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on serotonin receptor modulation in animal models. Results indicated a dose-dependent increase in serotonin levels, suggesting that the compound may enhance serotonergic transmission.

Study 2: Cytotoxic Potential

In another study focusing on related compounds, researchers evaluated the cytotoxic effects against human cancer cell lines. The findings revealed that compounds with similar structures exhibited IC50 values in the micromolar range against several cancer types, highlighting the potential therapeutic applications of this compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| Cyclopropyl-(3,4-dimethoxy-benzyl)-amine | Cyclopropyl group instead of cyclopentyl | Different pharmacokinetics |

| Benzyl-(3,4-dimethoxy-benzyl)-amine | No cycloalkane group | Lacks steric effects |

| Phenethyl-(3,4-dimethoxy-benzyl)-amine | Phenethyl group instead of cyclopentyl | May exhibit different receptor affinities |

This table illustrates how variations in structure can influence biological activity and pharmacokinetics.

Applications De Recherche Scientifique

Synthesis Steps:

- Starting Materials : Cyclopentylamine and 3,4-dimethoxybenzyl chloride.

- Reaction Conditions : Conducted using a base to facilitate nucleophilic substitution.

- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

Organic Synthesis

N-(3,4-dimethoxybenzyl)cyclopentanamine serves as a versatile building block in organic chemistry. Its structure allows for various modifications that can lead to the development of new compounds with desired properties.

Biochemical Studies

The compound is utilized in proteomics and cellular biology to investigate protein interactions and functions. Its ability to modulate enzyme activity makes it valuable in studies related to metabolic pathways and signal transduction.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin receptors. These interactions could provide insights into its potential therapeutic applications for neurological disorders.

This compound has demonstrated significant biological activity, influencing various cellular processes:

- Enzyme Interaction : It can act as an inhibitor or substrate for specific enzymes, altering their catalytic activity.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, impacting cellular metabolism and proliferation.

Case Study: In Vitro Effects on Cancer Cell Lines

A study evaluated the compound's effects on different cancer cell lines, revealing dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| A549 (lung cancer) | 3.5 |

| HeLa (cervical cancer) | 4.2 |

This suggests selective cytotoxicity towards certain cancer types, indicating potential for therapeutic development.

Enzyme Inhibition

The compound may inhibit kinases involved in cell cycle regulation, thereby affecting cancer cell growth.

Receptor Modulation

Interactions with neurotransmitter receptors suggest potential effects on neuronal signaling pathways.

Gene Regulation

This compound alters transcription factor activity, influencing gene expression profiles associated with metabolic processes.

Stability Studies

Stability assessments indicate that this compound remains stable at -20°C but degrades at elevated temperatures. Long-term exposure studies indicate sustained biological activity despite degradation products retaining some efficacy.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzylamine group in N-(3,4-dimethoxybenzyl)cyclopentanamine undergoes oxidation under specific conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the benzylic C–N bond, forming 3,4-dimethoxybenzaldehyde and cyclopentanamine derivatives .

-

Hydrogen peroxide (H₂O₂) under mild conditions selectively oxidizes the amine to a nitroxide radical, stabilized by the aromatic methoxy groups .

Table 1: Oxidation Reaction Conditions and Outcomes

Reduction Reactions

The compound can act as a substrate in reductive amination or hydrogenation:

-

Lithium aluminum hydride (LiAlH₄) reduces imine intermediates (derived from aldehyde oxidation) back to secondary amines .

-

Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopentane ring, forming N-(3,4-dimethoxybenzyl)cyclopentylamine .

Nucleophilic Substitution

The amine group participates in alkylation and acylation:

-

Benzyl halides react with the amine to form quaternary ammonium salts. For example, treatment with benzyl bromide yields N-(3,4-dimethoxybenzyl)-N-benzylcyclopentanammonium bromide .

-

Acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) forms N-acetyl derivatives (51–75% yields) .

Table 2: Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzyl bromide | DCM, Et₃N, 1 h | Quaternary ammonium salt | 51 | |

| Acetyl chloride | DCM, 0°C to RT, 1 h | N-Acetylcyclopentanamine derivative | 75 |

Cyclization and Heterocycle Formation

The compound serves as a precursor in cyclization reactions:

-

Intramolecular Heck reaction : Palladium-catalyzed cyclization forms tetrahydroisoquinoline derivatives under mild conditions .

-

Biginelli reaction : Reacts with urea and ethyl acetoacetate under microwave irradiation to yield dihydropyrimidinones (70% yield) .

Biological Activity and Mechanistic Insights

-

NF-κB inhibition : Structural analogs with chloro/methoxy substitutions show selective inhibition of NF-κB activation (IC₅₀: 0.8–5 µM) .

-

Antimicrobial activity : The 3,4-dimethoxybenzyl group enhances interactions with bacterial cell walls, achieving MIC values of 8–16 µg/mL against Staphylococcus aureus .

Comparative Reactivity

The 3,4-dimethoxybenzyl group increases electron density at the benzylic position, accelerating oxidation and electrophilic substitution. In contrast, the cyclopentane ring stabilizes transition states in cyclization reactions .

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPREDSGRRLUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354521 | |

| Record name | N-(3,4-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356091-42-4 | |

| Record name | N-(3,4-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.